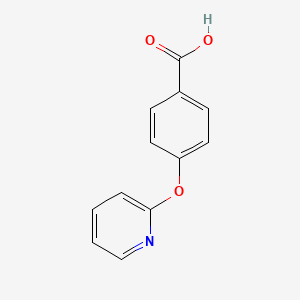

4-pyridin-2-yloxybenzoic acid

Description

4-Pyridin-2-yloxybenzoic acid (CAS: 51363-00-9) is a benzoic acid derivative featuring a pyridin-2-yloxy substituent at the 4-position of the benzene ring. Its molecular formula is C₁₂H₉NO₃, with a molecular weight of 215.21 g/mol . The compound combines the carboxylic acid functionality of benzoic acid with the heteroaromatic pyridine moiety, linked via an oxygen bridge. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. For instance, derivatives of this compound are intermediates in synthesizing bioactive molecules, as seen in patent applications for drug candidates .

Properties

IUPAC Name |

4-pyridin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSKQZLHPWBLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624035 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51363-00-9 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-pyridin-2-yloxybenzoic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Substitution Reactions

The pyridine ring and ether linkage in 4-(pyridin-2-yloxy)benzoic acid enable nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing nitrogen in the pyridine ring activates positions for substitution, particularly at the 4-position of the pyridine moiety. For example:

-

Ammonia-mediated substitution : Analogous to reactions observed in 3,4-dibromopyridine, the pyridin-2-yloxy group can undergo substitution with nucleophiles like ammonia. This proceeds via a Meisenheimer intermediate, leading to the replacement of the ether oxygen with amino groups under basic conditions .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic substitution | NH₃, K₂CO₃, DMF, reflux | 4-Aminopyridin-2-yl benzoic acid |

Oxidation and Reduction

The benzoic acid group and pyridine ring exhibit distinct redox behavior:

-

Oxidation : The pyridine ring can be oxidized to form N-oxides using agents like hydrogen peroxide. For example, IBX (2-iodoxybenzoic acid) promotes oxidative cyclization in related pyridine derivatives, potentially forming quinone-like structures under UV light .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, yielding 4-(piperidin-2-yloxy)benzoic acid.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | IBX, UV light | Pyridine N-oxide derivatives |

| Reduction | H₂, Pd/C, RT | 4-(Piperidin-2-yloxy)benzoic acid |

Functionalization of the Carboxylic Acid Group

The benzoic acid moiety undergoes standard carboxylic acid reactions:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 4-(pyridin-2-yloxy)benzoate .

-

Amidation : Couples with amines (e.g., EDCI, HOBt) to yield benzamide derivatives, useful in drug discovery .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative |

| Amidation | EDCI, HOBt, DMF | 4-(Pyridin-2-yloxy)benzamide |

Ether Linkage Reactivity

The pyridin-2-yloxy ether bond is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl cleaves the ether, yielding 4-hydroxybenzoic acid and 2-hydroxypyridine .

-

Basic hydrolysis : NaOH/water generates the sodium salt of benzoic acid and pyridinol .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | 4-Hydroxybenzoic acid + 2-hydroxypyridine |

| Basic hydrolysis | NaOH, H₂O, 75°C | Sodium 4-hydroxybenzoate + pyridinol |

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 4-position of the pyridine :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Aryl-pyridin-2-yloxybenzoic acid |

Photochemical Reactions

The compound’s aromatic system undergoes UV-induced reactions:

-

Photooxidation : Generates radicals that dimerize or react with oxygen, forming peroxides or quinones.

Key Research Findings

-

Biological relevance : Derivatives exhibit antimicrobial and anticancer activity, linked to the pyridine ring’s electronic properties .

-

Industrial applications : Used in agrochemical synthesis, particularly as a precursor for herbicides .

For further details, consult peer-reviewed studies on pyridine reactivity and pharmacological applications .

Scientific Research Applications

4-pyridin-2-yloxybenzoic acid has diverse applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-pyridin-2-yloxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ether linkage between the pyridine and benzoic acid moieties can influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

*Inferred from molecular formula.

Key Observations:

- Hydrogen Bonding: The oxygen bridge in this compound enhances hydrogen-bonding capacity compared to 4-(2-pyridyl)benzoic acid, which lacks the ether linkage. This property is critical in co-crystal formation, as seen in studies of 2-aminobenzoic acid co-crystals with pyridyl derivatives .

- Solubility : Derivatives with saturated rings (e.g., tetrahydro-2H-pyran-4-yloxy in ) are more hydrophobic, while sulfamoyl or nitro groups increase polarity but may reduce solubility due to higher molecular weight .

Crystallographic Insights

- Co-crystals of benzoic acid derivatives (e.g., 4-nitrobenzoic acid with N-(pyrimidin-2-yl)aniline) exhibit distinct packing modes influenced by substituents. The nitro group in 4-nitrobenzoic acid facilitates planar stacking, whereas pyridyloxy groups may induce torsional angles due to steric hindrance .

- Hydrogen-bonding patterns in 2-aminobenzoic acid co-crystals () contrast with those of this compound, where the pyridine nitrogen and carboxylic acid group create dual H-bonding sites .

Biological Activity

4-Pyridin-2-yloxybenzoic acid (also known as 4-(pyridin-2-yloxy)benzoic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 219.22 g/mol. The compound features a pyridine ring linked to a benzoic acid moiety via an ether bond, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ether linkage between the pyridine and benzoic acid moieties can influence the compound's binding affinity and specificity. Research indicates that it may act as an enzyme inhibitor or receptor ligand, modulating enzymatic activity and signaling pathways.

Biological Activities

1. Antimicrobial Activity

this compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against Gram-positive bacteria, making it a candidate for further development as an antibiotic .

2. Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. It has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific case studies have demonstrated its effectiveness against certain cancer cell lines, indicating its potential as a therapeutic agent.

3. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysfunctions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death rates.

Research Applications

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex pharmaceutical compounds. Its structural similarities with biologically active molecules make it an attractive candidate for drug design and discovery.

Comparative Analysis Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, anticancer | Enzyme inhibition, receptor modulation |

| 3-(Pyridin-2-yloxy)benzoic Acid | Antimicrobial, anticancer | Enzyme inhibition |

| 4-Pyridin-4-yloxybenzoic Acid | Antimicrobial | Interaction with bacterial proteins |

Q & A

Q. What are the common synthetic routes for 4-pyridin-2-yloxybenzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves condensation of pyridine derivatives (e.g., 2-hydroxypyridine) with benzoic acid precursors (e.g., 4-hydroxybenzoic acid) under catalytic conditions. Key steps include:

- Cyclization : Use palladium or copper catalysts in polar aprotic solvents like DMF or toluene .

- Functionalization : Introduce substituents via nucleophilic aromatic substitution or cross-coupling reactions.

- Optimization : Adjust reaction temperature (80–120°C), catalyst loading (5–10 mol%), and solvent purity to maximize yield (>70%). Monitor progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm carboxylate/pyridyl oxygen connectivity .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for structure refinement .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 246.0532) .

Q. How should experimental protocols be designed to ensure reproducibility in academic settings?

- Methodological Answer :

- Detailed Reporting : Document catalyst batches, solvent drying methods, and reaction times per guidelines in scientific writing standards .

- Validation : Replicate reactions in triplicate, report average yields with standard deviations, and include purity data (HPLC ≥95%) .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound when dealing with twinned or low-resolution data?

- Methodological Answer :

- Twin Refinement : Define twin laws (e.g., twofold rotation) in SHELXL and apply restraints to anisotropic displacement parameters .

- Validation : Compare R1 values (<0.05) and check residual electron density maps for unmodeled solvent/voids .

- Software Integration : Use WinGX for data preprocessing and ORTEP for visualizing thermal ellipsoids .

Q. What strategies resolve discrepancies between theoretical (DFT) and experimental NMR data for this compound?

- Methodological Answer :

- Dynamic Effects : Account for tautomerism or rotational barriers by simulating NMR shifts under varying temperatures (e.g., 298 K vs. 400 K) using Gaussian or ORCA .

- Solvent Corrections : Apply PCM (Polarizable Continuum Model) to DFT calculations to match experimental solvent environments (e.g., DMSO-d6) .

Q. How can thermal stability and decomposition pathways of this compound be analyzed?

- Methodological Answer :

- TGA-DSC : Perform under nitrogen at 10°C/min to observe weight loss events (e.g., decarboxylation at ~250°C). Correlate with FTIR gas-phase analysis for CO2 detection .

- Kinetic Studies : Apply Kissinger or Flynn-Wall-Ozawa methods to estimate activation energy (Ea) for decomposition .

Data Contradiction and Validation

Q. How to address conflicting purity assessments between HPLC and elemental analysis?

- Methodological Answer :

- Cross-Validation : Confirm HPLC column suitability (C18 phase) and mobile phase pH (2.5–3.0) to avoid co-elution. Compare CHNS/O elemental results with theoretical values (Δ < 0.4%) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or oxidation derivatives) .

Safety and Handling in Experimental Design

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.